4-Chloro-3-methoxy-5-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHVQOFFAGCCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 3 Methoxy 5 Nitrobenzoic Acid
Strategic Approaches to Regioselective Functionalization
The precise installation of the chloro, methoxy (B1213986), and nitro groups onto the benzoic acid framework is a significant challenge due to the directing effects of these substituents. A logical synthetic plan must consider the order of introduction of these groups to achieve the desired 1,2,3,4-substitution pattern.
Chlorination Strategies
The introduction of a chlorine atom at the C-4 position can be approached from different precursors. Direct chlorination of a benzoic acid derivative already containing a methoxy and a nitro group would be influenced by the directing effects of these substituents. For instance, in a precursor like 3-methoxy-5-nitrobenzoic acid, the methoxy group (ortho-, para-directing) and the nitro and carboxylic acid groups (meta-directing) would direct incoming electrophiles to different positions. A more controlled approach could involve a Sandmeyer reaction, which allows for the conversion of an amino group into a chloro group. wikipedia.org This would entail the synthesis of 4-amino-3-methoxy-5-nitrobenzoic acid, followed by diazotization and subsequent treatment with a copper(I) chloride catalyst.
Methoxy Group Introduction Techniques
The methoxy group is typically introduced early in the synthesis, often starting from a precursor that already contains it, such as vanillin or vanillic acid. Alternatively, if a hydroxyl group is present at the C-3 position, it can be methylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Nitration Pathway Optimization
The nitration step is crucial for introducing the nitro group at the C-5 position. The success of this step is highly dependent on the directing effects of the substituents already present on the aromatic ring. For example, in the nitration of 4-chlorobenzoic acid, the chloro group is ortho-, para-directing, while the carboxylic acid is meta-directing, leading to the formation of 4-chloro-3-nitrobenzoic acid. guidechem.com Similarly, the nitration of a 4-chloro-3-methoxybenzoic acid precursor would be directed by the ortho-, para-directing methoxy and chloro groups, and the meta-directing carboxylic acid group, favoring the introduction of the nitro group at the C-5 position. The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and reaction conditions (temperature, solvent) is critical to optimize the yield and minimize the formation of unwanted isomers.
| Precursor | Nitrating Agent | Conditions | Product | Yield |
| p-Chlorobenzoic Acid | Concentrated HNO₃ | <20°C, 6 hours | 4-Chloro-3-nitrobenzoic acid | 90% |
| p-Chlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄) in Dichloromethane | Boiling | 4-Chloro-3-nitrobenzoic acid | >97% |
| Vanillin | Fuming HNO₃ in Acetonitrile or Acetic Acid | 60-70°C, 1-2 hours | 5-Nitrovanillin | 95% |
Table 1: Examples of Nitration Reactions on Related Precursors guidechem.com
Carboxylic Acid Moiety Formation
The carboxylic acid group can be introduced at various stages of the synthesis. One common method is the oxidation of a methyl group on the benzene (B151609) ring using a strong oxidizing agent like potassium permanganate. For instance, 4-chloro-3-nitrotoluene can be oxidized to 4-chloro-3-nitrobenzoic acid. guidechem.com Alternatively, the synthesis can start from a precursor that already contains the carboxylic acid or an ester thereof, which is then hydrolyzed in the final step. The use of a methyl ester can protect the carboxylic acid functionality during harsh reaction conditions and can be readily hydrolyzed under acidic or basic conditions.
Precursor-Based Synthetic Routes
A highly convergent and efficient approach to the synthesis of 4-chloro-3-methoxy-5-nitrobenzoic acid involves the use of readily available precursors that already contain some of the required functional groups in the correct orientation.
Derivations from Vanillic Acid Analogues and Related Benzoate Esters
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its aldehyde precursor, vanillin, are excellent starting materials for the synthesis of this compound due to their natural abundance and appropriate substitution pattern. A plausible synthetic route starting from vanillin is outlined below:
Nitration of Vanillin: Vanillin can be regioselectively nitrated at the C-5 position to yield 5-nitrovanillin. This reaction takes advantage of the strong ortho-, para-directing ability of the hydroxyl group and the methoxy group. Using fuming nitric acid in a suitable solvent like acetonitrile or glacial acetic acid can afford high yields of the desired product.
Oxidation of 5-Nitrovanillin: The aldehyde functionality of 5-nitrovanillin can then be oxidized to a carboxylic acid to form 4-hydroxy-3-methoxy-5-nitrobenzoic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate in an acidic medium.
Chlorination of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: The final step involves the replacement of the hydroxyl group with a chlorine atom. This transformation is challenging due to the presence of other sensitive functional groups. A potential method is the conversion of the hydroxyl group to a better leaving group followed by nucleophilic substitution. Alternatively, a Sandmeyer-type reaction could be employed if the hydroxyl group is first converted to an amino group.
An alternative strategy involves the protection of the carboxylic acid as a methyl ester. This can facilitate purification and may be necessary to avoid side reactions in subsequent steps. The synthesis could proceed through methyl 4-chloro-3-methoxy-5-nitrobenzoate, which can then be hydrolyzed to the final product.
| Starting Material | Reagents and Conditions | Intermediate/Product |
| Vanillin | Fuming HNO₃, Acetonitrile/Acetic Acid, 60-70°C | 5-Nitrovanillin |
| 5-Nitrovanillin | KMnO₄, H₂SO₄ (aq), 80-100°C | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid |
| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | Chlorinating agent (e.g., SOCl₂) followed by hydrolysis or other multi-step conversion | This compound |
Table 2: Proposed Synthetic Route from Vanillin
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. By leveraging the directing effects of the substituents and employing precursor-based strategies, particularly from vanillic acid analogues, the target compound can be obtained efficiently. Further optimization of each synthetic step is crucial for achieving high yields and purity, which are essential for its potential applications in various fields of chemistry.
Convergent and Divergent Synthetic Pathways
The strategic construction of this compound can be approached through both convergent and divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency and the potential for generating structurally related analogues.
A plausible divergent pathway would likely commence from a common intermediate, such as a substituted benzoic acid, which is then elaborated through a series of reactions to introduce the chloro, methoxy, and nitro functionalities. One potential starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis could proceed through nitration followed by chlorination. The hydroxyl and methoxy groups are ortho, para-directing, which would favor the introduction of the nitro group at the 5-position. Subsequent chlorination would then be directed to the 4-position.
Alternatively, a convergent synthesis would involve the coupling of two or more complex fragments that already contain some of the required substituents. For instance, a fragment containing the chloro and nitro groups could be coupled with a fragment containing the methoxy and carboxylic acid functionalities. While potentially more efficient in terms of the number of linear steps, this approach would be highly dependent on the availability of suitable starting materials and the development of an effective coupling strategy.
The existence of the corresponding methyl ester, methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8), suggests a likely final step in many synthetic routes would be the hydrolysis of this ester to the desired carboxylic acid. This straightforward conversion offers a reliable method to obtain the final product.
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and green methodologies to minimize environmental impact and improve efficiency. While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general principles can be applied to its potential synthetic steps.
Traditional nitration reactions often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. Greener alternatives are being actively explored. For instance, solid acid catalysts, such as zeolites or clays, can be used to facilitate nitration with milder reagents and easier catalyst recovery. Photochemical nitration has also been investigated as an alternative, environmentally benign method for the nitration of aromatic compounds.
For chlorination steps, the use of molecular chlorine can be hazardous. Alternative chlorinating agents that are safer to handle and generate less toxic byproducts are a focus of green chemistry research. Catalytic methods for halogenation, employing catalysts that can activate less reactive chlorine sources, are also under development.
The use of safer solvents is another key aspect of green chemistry. Replacing hazardous chlorinated solvents with more benign alternatives like water, ethanol, or supercritical carbon dioxide, where feasible, can significantly reduce the environmental footprint of the synthesis.
Optimization of Reaction Conditions for this compound Synthesis
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to achieve the desired regioselectivity and maximize yield. The directing effects of the substituents on the benzoic acid ring are of paramount importance.
In a potential synthetic route starting from a methoxybenzoic acid derivative, the methoxy group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects will determine the position of subsequent electrophilic substitution reactions.
For a nitration step, the choice of nitrating agent, reaction temperature, and reaction time will be critical in controlling the regioselectivity and preventing the formation of unwanted isomers. For example, milder nitrating conditions might be necessary to avoid over-nitration or side reactions.
Similarly, for a chlorination step, the selection of the chlorinating agent and catalyst, as well as the solvent and temperature, will influence the outcome of the reaction. Lewis acid catalysts are often employed in electrophilic chlorination, and their choice and concentration can be optimized to enhance the desired product formation.
The order of the substitution reactions will also be a key parameter to optimize. For instance, performing nitration before chlorination may lead to a different isomeric product distribution compared to the reverse sequence. A systematic study of these reaction parameters would be necessary to develop a robust and efficient synthesis of this compound.
Below is a table summarizing potential reaction parameters that would require optimization for a hypothetical synthesis involving nitration and chlorination of a substituted benzoic acid.
| Reaction Step | Parameter to Optimize | Potential Range/Options | Desired Outcome |
| Nitration | Nitrating Agent | HNO₃/H₂SO₄, fuming HNO₃, solid acid catalysts | High regioselectivity for the desired isomer |
| Temperature | -10°C to 50°C | Minimize side product formation | |
| Reaction Time | 1 to 24 hours | Complete conversion of starting material | |
| Solvent | Sulfuric acid, acetic acid, inert solvents | Facilitate reaction and product isolation | |
| Chlorination | Chlorinating Agent | Cl₂, SO₂Cl₂, NCS | Efficient and selective chlorination |
| Catalyst | FeCl₃, AlCl₃, zeolites | Enhance reactivity and regioselectivity | |
| Temperature | 0°C to 100°C | Control reaction rate and selectivity | |
| Solvent | Chlorinated solvents, organic acids | Solubilize reactants and facilitate reaction |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Methoxy 5 Nitrobenzoic Acid
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl halides that are substituted with strong electron-withdrawing groups. Unlike nucleophilic substitutions on alkyl halides (SN1 and SN2), the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation. libretexts.orgmsu.edu Instead, it typically proceeds via a two-step addition-elimination mechanism, which is facilitated on electron-deficient aromatic rings. msu.edu
In 4-Chloro-3-methoxy-5-nitrobenzoic acid, the carbon atom bonded to the chlorine atom (C4) is the primary site for nucleophilic attack. The aromatic ring is considered "activated" towards this type of reaction because of the cumulative electron-withdrawing effects of the substituents, particularly the nitro group located para to the chloro leaving group. quora.comaskiitians.comdoubtnut.com The presence of such groups makes the aromatic ring electrophilic and susceptible to attack by a nucleophile. youtube.com This enhanced reactivity allows for the displacement of the chloro group by a variety of nucleophiles under conditions that would not affect an unactivated aryl chloride like chlorobenzene. msu.edu
Examples of nucleophiles that can displace the chloride in activated aryl halides include alkoxides, phenoxides, ammonia (B1221849), amines, and hydroxide (B78521) ions. libretexts.orgchegg.com For instance, the synthesis of the diuretic drug bumetanide (B1668049) involves a key step where a similar compound, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, reacts with sodium phenoxide in a nucleophilic aromatic substitution. chegg.com
| Nucleophile (Nu⁻) | Product Structure | Product Name |
| RO⁻ (Alkoxide) | 4-Alkoxy-3-methoxy-5-nitrobenzoic acid | |
| R₂NH (Amine) | 4-(Dialkylamino)-3-methoxy-5-nitrobenzoic acid | |
| OH⁻ (Hydroxide) | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid |
Table 1: Illustrative examples of potential nucleophilic aromatic substitution reactions at the chloro position of this compound.
The rate and feasibility of SNAr reactions are profoundly influenced by the nature and position of the substituents on the aromatic ring. For a reaction to proceed efficiently, electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.org
Nitro Group (-NO₂): The nitro group at the C5 position is para to the C4 chloro group. This is the most effective position for activating the ring toward nucleophilic substitution. The nitro group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-R). askiitians.comdoubtnut.com Its primary role is to stabilize the negatively charged intermediate formed during the reaction by delocalizing the charge onto its oxygen atoms. askiitians.comdoubtnut.com This stabilization lowers the activation energy of the rate-determining step (the initial nucleophilic attack), thereby accelerating the reaction. askiitians.com
Methoxy (B1213986) Group (-OCH₃): The methoxy group at the C3 position is ortho to the C4 chloro group. The methoxy group exhibits a dual electronic effect: it is electron-withdrawing inductively (-I) due to the high electronegativity of the oxygen atom, but it is electron-donating through resonance (+R) via its lone pairs. In the context of nucleophilic substitution, the inductive withdrawal effect slightly increases the electrophilicity of the ring. More importantly, its position ortho to the site of attack means it can participate in the delocalization and stabilization of the negative charge in the reaction intermediate.
The combined effect of a para nitro group and an ortho methoxy group makes the chloro position highly susceptible to nucleophilic displacement.
The mechanism of nucleophilic aromatic substitution on activated aryl halides proceeds through the formation of a resonance-stabilized carbanion intermediate known as a σ-complex, or more specifically, a Meisenheimer complex. askiitians.comwikipedia.orgnih.gov This complex is a key intermediate in the two-step addition-elimination pathway. youtube.com
Addition Step (Rate-Determining): The nucleophile attacks the electrophilic carbon atom (C4) bearing the leaving group (chlorine). This breaks the aromaticity of the ring and forms a tetrahedral intermediate. The resulting negative charge is delocalized across the π-system of the ring and, crucially, onto the electron-withdrawing substituents.
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).
The stability of the Meisenheimer complex is paramount to the reaction's success. askiitians.com The delocalization of the negative charge is most effective when electron-withdrawing groups are at the ortho and para positions relative to the site of attack, as this allows the charge to be placed directly on the carbons bearing these groups and subsequently delocalized into the groups themselves. In the case of this compound, the negative charge is effectively delocalized onto the para nitro group, as shown by the resonance structures of the Meisenheimer complex.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity (position of substitution) are dictated by the electronic properties of the substituents already present on the ring. minia.edu.eglibretexts.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho/para-directing or meta-directing. wikipedia.orgorganicchemistrytutor.com
The benzene (B151609) ring of this compound is heavily substituted, with only one available position for substitution: C6. The directing effects of the existing four substituents determine the feasibility and outcome of an electrophilic attack.
-COOH (at C1): Strongly deactivating and a meta-director.
-OCH₃ (at C3): Strongly activating and an ortho, para-director. It directs incoming electrophiles to positions C2, C4, and C6.
-Cl (at C4): Weakly deactivating but an ortho, para-director. It directs incoming electrophiles to positions C2 and C6.
-NO₂ (at C5): Strongly deactivating and a meta-director.
Reduction Reactions of the Nitro Group
The reduction of an aromatic nitro group to a primary amine is a fundamental and synthetically valuable transformation in organic chemistry. masterorganicchemistry.com This reaction provides a route to aromatic amines, which are versatile precursors for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.
For this compound, the nitro group at C5 can be selectively reduced to an amino group to yield 3-amino-4-chloro-5-methoxybenzoic acid. A variety of methods can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Raney-Ni). It is often a clean and high-yielding method.
Metal-Acid Systems: The reduction can be achieved using an active metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com
Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney-Ni or iron salts, hydrazine hydrate can serve as the hydrogen source to reduce the nitro group. google.com
| Reagent/System | Typical Conditions | Product | Notes |
| H₂ / Pd-C | Methanol (B129727) or Ethanol solvent, room temp. to moderate heat | 3-amino-4-chloro-5-methoxybenzoic acid | Generally clean and efficient; can sometimes reduce other functional groups. |
| Fe / HCl | Aqueous ethanol, reflux | 3-amino-4-chloro-5-methoxybenzoic acid | An economical and widely used industrial method. |
| SnCl₂ / HCl | Concentrated HCl, heat | 3-amino-4-chloro-5-methoxybenzoic acid | A classic method, though tin salts can be problematic to remove. |
| Hydrazine Hydrate / Raney-Ni | Ethanol, reflux | 3-amino-4-chloro-5-methoxybenzoic acid | Effective method that avoids the use of strong acids. google.com |
Table 2: Common methods for the reduction of the nitro group in substituted nitrobenzoic acids.
Formation of Amino Derivatives
The presence of a nitro group on the aromatic ring of this compound allows for its conversion into an amino derivative through reduction. This transformation is a common and crucial step in the synthesis of more complex molecules. The nitro group can be reduced to a primary amine (-NH2) using various reducing agents.
Commonly employed methods for this reduction include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another effective method involves the use of metals in acidic conditions, like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). epo.org For instance, the reduction of a similar compound, 4-hydroxy-3-nitrobenzoic acid, to 3-amino-4-hydroxybenzoic acid is successfully achieved using 5 percent palladium on carbon with hydrogen gas. epo.org
The conversion of the nitro group to an amino group significantly alters the electronic properties and reactivity of the molecule. The resulting amino-substituted benzoic acid can then serve as a precursor for a wide range of further chemical modifications, including diazotization reactions and the formation of amides.
Reactions Involving the Carboxylic Acid Moiety
Esterification and Amidation Reactions
The carboxylic acid functional group (-COOH) of this compound is a key site for chemical reactions, particularly esterification and amidation.
Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For example, reacting this compound with methanol and a catalytic amount of sulfuric acid under reflux conditions would yield methyl 4-chloro-3-methoxy-5-nitrobenzoate. chemicalbook.com The general process for esterifying nitrobenzoic acids often involves heating the acid and alcohol with a catalyst like sulfuric acid or a toluenesulfonic acid. google.com To drive the reaction to completion, the water formed during the reaction is typically removed, often by azeotropic distillation. google.com
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride. A relevant synthetic pathway shows 4-chloro-3-nitrobenzoic acid reacting with methylamine (B109427) to first produce 4-(methylamino)-3-nitrobenzoic acid (a nucleophilic aromatic substitution) and then, after conversion to the acyl chloride with thionyl chloride, reacting with another molecule of methylamine to form N-methyl-4-(methylamino)-3-nitrobenzamide. google.com More general methods for amidation may use coupling reagents to facilitate the bond formation between the carboxylic acid and the amine under milder conditions. researchgate.net
Studies on Acid-Base Equilibria and Proton Transfer Dynamics
The study of acid-base equilibria in substituted benzoic acids like this compound is fundamental to understanding their chemical behavior. The acidity of the carboxylic group is significantly influenced by the electronic effects of the substituents on the benzene ring. Benzoic acid itself is a model system for investigating proton transfer (PT) reactions, which are at the core of many chemical and biological processes. arxiv.orgrsc.org The dynamics of proton transfer, including quantum tunneling, have been studied extensively in benzoic acid dimers, providing insight into the fundamental nature of hydrogen bonds. dntb.gov.uaosti.gov This interaction can be influenced by the surrounding environment, such as the dissociation of acid molecules at an interface. researchgate.net
Influence of Substituents on Acidity Constants
The acidity of a substituted benzoic acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value. The substituents on the aromatic ring—chloro (-Cl), methoxy (-OCH3), and nitro (-NO2)—exert profound effects on the pKa of this compound through a combination of inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): The chloro and nitro groups are strong electron-withdrawing groups. The nitro group deactivates the benzene ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). The chloro group is also deactivating, primarily through its -I effect. These groups pull electron density away from the carboxylate group of the conjugate base, delocalizing and stabilizing the negative charge. libretexts.orgpressbooks.pub This stabilization of the conjugate base increases the acidity of the parent molecule, resulting in a lower pKa value compared to unsubstituted benzoic acid. libretexts.orgcutm.ac.in
Methoxy Group (-OCH3): The methoxy group has a dual nature. It is electron-withdrawing through its inductive effect (-I) due to the electronegativity of the oxygen atom. However, it is a strong electron-donating group through its resonance effect (+R), where the oxygen's lone pairs can delocalize into the aromatic ring. In the case of this compound, the methoxy group is in the meta position relative to the carboxylic acid, so its resonance effect on the carboxyl group is minimal. Its primary influence will be its electron-withdrawing inductive effect.
The net effect on the acidity of this compound is a significant increase in acidity (lower pKa) compared to benzoic acid (pKa ≈ 4.20). This is due to the cumulative electron-withdrawing inductive effects of the chloro, methoxy, and nitro substituents, along with the powerful resonance effect of the nitro group, all of which stabilize the carboxylate anion. libretexts.orgcutm.ac.in
The following table illustrates the effect of various substituents on the pKa of benzoic acid.
| Compound | Substituent (X) | pKa | Effect on Acidity relative to Benzoic Acid |
| Benzoic Acid | -H | 4.20 | Reference |
| 4-Methoxybenzoic Acid | 4-OCH₃ | 4.47 | Weaker Acid (Donating) |
| 4-Chlorobenzoic Acid | 4-Cl | 3.98 | Stronger Acid (Withdrawing) |
| 4-Nitrobenzoic Acid | 4-NO₂ | 3.44 | Much Stronger Acid (Withdrawing) |
| 3-Nitrobenzoic Acid | 3-NO₂ | 3.45 | Much Stronger Acid (Withdrawing) |
| 3,5-Dinitrobenzoic Acid | 3,5-(NO₂)₂ | 2.80 | Very Much Stronger Acid (Withdrawing) |
Data sourced from multiple chemistry resources illustrating general substituent effects. libretexts.orgcutm.ac.in
Derivatives and Analogues of 4 Chloro 3 Methoxy 5 Nitrobenzoic Acid: Synthesis and Structure Reactivity Correlations
Ester Derivatives: Synthetic Utility and Transformations
Ester derivatives of 4-chloro-3-methoxy-5-nitrobenzoic acid and its analogues are key intermediates in organic synthesis, allowing for the protection of the carboxylic acid functionality and enabling further molecular modifications.
Synthesis: The synthesis of these esters is typically achieved through standard esterification protocols. One common method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride. The resulting reactive acyl chloride is then treated with an appropriate alcohol or phenol (B47542) to yield the desired ester. An alternative approach is direct Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid. chemicalbook.comrsc.org
For example, the synthesis of 4'-nitrophenyl 4-chloro-3-nitrobenzoate, an ester of an isomeric variant, is accomplished by first refluxing 4-chloro-3-nitrobenzoic acid with thionyl chloride. rsc.org The crude acyl chloride is subsequently reacted with 4-nitrophenol (B140041) in the presence of potassium carbonate and a phase-transfer catalyst to afford the final product. rsc.org Similarly, methyl esters can be prepared by refluxing the parent acid in methanol (B129727) with a catalytic amount of sulfuric acid. chemicalbook.com
Table 1: Synthesis of Ester Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4-chloro-3-nitrobenzoic acid | 1. Thionyl chloride 2. 4-nitrophenol, K₂CO₃, TBAB | 4'-nitrophenyl 4-chloro-3-nitrobenzoate | rsc.org |
Transformations: The synthetic utility of these esters lies in their capacity to undergo various transformations. The nitro group on the aromatic ring is particularly susceptible to reduction. For instance, the nitro groups in 4'-nitrophenyl-4-chloro-3-nitrobenzoate can be reduced to amino groups using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. rsc.org This transformation is crucial for introducing new functional groups and building more complex molecules. Another significant reaction is the conversion of esters into hydrazides by reacting them with hydrazine (B178648) hydrate (B1144303), a process that opens pathways to synthesizing aroyl hydrazones, which have applications in medicinal chemistry. rsc.org
Amide Derivatives: Synthesis and Functionalization
Amide derivatives are readily synthesized from this compound and its analogues. This class of compounds is of significant interest due to the prevalence of the amide bond in biologically active molecules.
Synthesis: The most direct method for amide synthesis involves a two-step, one-pot procedure. The carboxylic acid is first activated by converting it into a more reactive species, typically an acyl chloride, using thionyl chloride with a catalytic amount of dimethylformamide (DMF). nih.gov This intermediate is then reacted with a primary or secondary amine (aliphatic, aromatic, or heterocyclic) to form the corresponding N-substituted benzamide. nih.gov The reaction is often carried out by refluxing the acyl chloride with the amine in a suitable solvent like DMF. nih.gov
For the synthesis of the primary amide, where the nitrogen is unsubstituted, the acyl chloride can be treated with ammonia (B1221849). This is a key step in the synthesis of compounds like 4-chloro-3-nitro-5-sulfamoylbenzamide. vulcanchem.com
Sulfonamide and Other Functionalized Analogues
Sulfonamide analogues of this compound are an important class of derivatives, often synthesized through a multi-step sequence starting from a simpler benzoic acid precursor.
Synthesis: A general strategy for synthesizing sulfamoylbenzamide derivatives involves the sequential functionalization of a 4-chlorobenzoic acid core. vulcanchem.com The key steps typically include:
Chlorosulfonation: The aromatic ring is first treated with chlorosulfonic acid to introduce a sulfonyl chloride (–SO₂Cl) group. vulcanchem.comevitachem.com
Amidation of the Sulfonyl Chloride: The highly reactive sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to form the sulfonamide (–SO₂NH₂ or –SO₂NHR). vulcanchem.comprepchem.com
Nitration: A nitro group (–NO₂) is introduced onto the ring using a mixture of nitric and sulfuric acids under controlled temperature conditions. vulcanchem.comevitachem.com
Carboxamide Formation: Finally, the carboxylic acid group is converted to an amide as described in the previous section, typically via an acyl chloride intermediate. vulcanchem.com
For instance, the synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid starts with the reaction of 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid with n-butylamine in an aqueous solution containing sodium hydroxide (B78521) at low temperatures. prepchem.com
Isomeric and Positional Variants: Comparative Reactivity Studies
The reactivity of substituted benzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. Comparing this compound with its isomers, such as 4-chloro-3-nitrobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid, reveals important structure-reactivity relationships.
The presence of multiple electron-withdrawing groups, such as chloro and nitro groups, significantly impacts the molecule's properties. For example, in 4-chloro-3,5-dinitrobenzoic acid (CDNBA), the two nitro groups and the chlorine atom strongly withdraw electron density from the aromatic ring. researchgate.net This electronic effect has several consequences:
Increased Acidity: The electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, making CDNBA a stronger acid compared to benzoic acid or isomers with fewer withdrawing groups. researchgate.net
Enhanced Susceptibility to Nucleophilic Aromatic Substitution: The electron-deficient ring is more susceptible to attack by nucleophiles. The chlorine atom at the 4-position can be displaced by strong nucleophiles like hydroxide ions (HO⁻) under certain conditions. researchgate.net Kinetic studies on CDNBA have quantified the rate constant for this nucleophilic substitution reaction. researchgate.net
In contrast, the presence of an electron-donating methoxy (B1213986) group at the 3-position in the target molecule would be expected to counteract the electron-withdrawing effects of the chloro and nitro groups to some extent, thereby modulating its acidity and reactivity in substitution reactions.
Table 2: Comparison of Isomeric and Positional Variants
| Compound | Key Substituents | Expected Impact on Reactivity | Reference |
|---|---|---|---|
| 4-Chloro-3-nitrobenzoic acid | 1x -Cl, 1x -NO₂ | Moderate ring deactivation and acidity enhancement. | nih.govsigmaaldrich.com |
| 4-Chloro-3,5-dinitrobenzoic acid | 1x -Cl, 2x -NO₂ | Strong ring deactivation, increased acidity, and high susceptibility to nucleophilic substitution of the -Cl group. | researchgate.net |
| 2-Chloro-5-nitrobenzoic acid | 1x -Cl, 1x -NO₂ | Different positional effects on acidity and reactivity compared to the 4-chloro-3-nitro isomer. | rsc.org |
Structure-Reactivity Relationship Analysis in Derived Compounds
The chemical reactivity of derivatives of this compound is governed by the electronic properties of the substituents. The analysis of frontier molecular orbitals (HOMO and LUMO) and other molecular parameters provides insight into these relationships. researchgate.net
Electrophilicity and Nucleophilicity: The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The strongly electron-withdrawing nitro and chloro groups lower the energy of the LUMO, making the aromatic ring electrophilic and prone to attack by nucleophiles.
Site Selectivity: The distribution of electron density, influenced by the competing effects of the methoxy, chloro, and nitro groups, dictates the preferred sites for electrophilic and nucleophilic attack. Condensed Fukui functions can be calculated to predict the most reactive sites within the molecule for different types of reactions. researchgate.net
Acidity (pKa): The acid dissociation constant (pKa) of the carboxylic acid is directly influenced by the substituents. Electron-withdrawing groups (like -NO₂ and -Cl) stabilize the conjugate base (carboxylate) through inductive and resonance effects, resulting in a lower pKa (stronger acid). Conversely, electron-donating groups (like -OCH₃) destabilize the conjugate base, leading to a higher pKa. The net effect in this compound is a balance of these opposing influences. Physicochemical studies on analogues like 4-chloro-3,5-dinitrobenzoic acid have experimentally determined acid dissociation constants, confirming the significant acid-strengthening effect of multiple electron-withdrawing groups. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for quantifying these structure-reactivity relationships, allowing for the prediction of ionization energy, hardness, and electrophilicity, which collectively determine the molecule's behavior in chemical reactions. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Methoxy 5 Nitrobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a substituted aromatic compound like 4-Chloro-3-methoxy-5-nitrobenzoic acid, NMR is indispensable for confirming the substitution pattern and characterizing the electronic effects of the chloro, methoxy (B1213986), and nitro groups on the benzoic acid framework.
For 4-chloro-3-nitrobenzoic acid in a solvent like DMSO-d6, the aromatic protons typically appear as distinct signals in the downfield region of the ¹H NMR spectrum. chemicalbook.com For the target molecule, this compound, one would expect to observe signals for the two aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The electron-withdrawing nitro group and the electron-donating methoxy group would exert opposing effects on the chemical shifts of the adjacent aromatic protons.
Expected ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| COOH | > 12 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| Ar-H | 7.5 - 8.5 | Doublet | The two aromatic protons would appear as two distinct doublets due to meta-coupling. Their precise shifts are influenced by the adjacent substituents. |
| Ar-H | 7.5 - 8.5 | Doublet | The two aromatic protons would appear as two distinct doublets due to meta-coupling. Their precise shifts are influenced by the adjacent substituents. |
This table is predictive and based on the analysis of similar substituted benzoic acid compounds.
To unambiguously assign the proton (¹H) and carbon (¹³C) signals, especially in complex derivatives, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A 2D NMR experiment that shows correlations between coupled protons. For a derivative of this compound, COSY would be used to confirm the connectivity between aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the ¹³C signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to the carboxyl, chloro, methoxy, and nitro groups, by observing their long-range couplings to the aromatic and methoxy protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the spatial relationship between the methoxy protons and the adjacent aromatic proton, helping to solidify the structural assignment.
Solid-State NMR (ssNMR) spectroscopy is a vital tool for studying the structure and dynamics of molecules in their crystalline form, providing information that is complementary to X-ray diffraction. researchgate.net While solution-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR measures these interactions, which are sensitive to the local structure, including bond lengths, angles, and intermolecular packing. nih.gov
For this compound, ¹³C ssNMR with Cross-Polarization Magic Angle Spinning (CP/MAS) would be the primary technique. The number of distinct resonances in the ssNMR spectrum can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. researchgate.net For instance, if two distinct signals were observed for the carboxylic acid carbon, it would suggest the presence of at least two symmetrically independent molecules in the crystal structure. This technique is particularly useful in identifying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide insights into bonding, symmetry, and intermolecular interactions, such as hydrogen bonding. researchgate.net
The vibrational spectrum of this compound is dominated by contributions from the carboxylic acid, nitro group, methoxy group, and the substituted benzene (B151609) ring. Analysis of related molecules like 4-chloro-3-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid allows for a reliable assignment of the principal vibrational bands. researchgate.netnist.govchemicalbook.com
A key feature in the FT-IR spectrum of carboxylic acids is the broad O-H stretching band, typically found in the 2500–3300 cm⁻¹ region, which arises from the hydrogen-bonded dimeric structure common in the solid state. The C=O stretching vibration of the carboxyl group is also a strong, characteristic band. The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| O-H stretch (in dimer) | 2500 - 3300 (broad) | FT-IR | Characteristic broad absorption of hydrogen-bonded carboxylic acids. |
| C-H stretch (aromatic) | 3000 - 3100 | FT-IR, Raman | Typically weak to medium intensity. |
| C-H stretch (methoxy) | 2850 - 3000 | FT-IR, Raman | Stretching vibrations of the methyl group. |
| C=O stretch | 1680 - 1710 | FT-IR, Raman | Strong band. Position is sensitive to hydrogen bonding. |
| NO₂ asymmetric stretch | 1500 - 1560 | FT-IR, Raman | Strong intensity, characteristic of the nitro group. |
| NO₂ symmetric stretch | 1335 - 1370 | FT-IR, Raman | Strong intensity, characteristic of the nitro group. |
| C-O stretch (methoxy/acid) | 1200 - 1300 | FT-IR | Strong bands associated with the ether and carboxylic acid C-O bonds. |
This table is compiled from general spectroscopic data and analysis of similar nitrobenzoic acid derivatives. researchgate.netnist.gov
Conformational analysis, particularly concerning the orientation of the carboxylic acid and nitro groups relative to the benzene ring, can be aided by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). researchgate.net Such analyses can help determine the most stable molecular conformation in the solid state.
X-ray Diffraction (XRD) Analysis for Crystalline Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. It provides precise measurements of bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonds and π–π stacking. researchgate.net
Single Crystal X-ray Diffraction (SCXRD) , when a suitable single crystal can be grown, provides the most complete and unambiguous structural information. For a molecule like this compound, an SCXRD analysis would reveal:
The precise molecular geometry, including the planarity of the benzene ring and the torsion angles of the carboxyl, methoxy, and nitro substituents.
The formation of the classic hydrogen-bonded carboxylic acid dimer, which is a common supramolecular synthon in the crystal structures of benzoic acids.
The exact unit cell parameters and space group symmetry of the crystal.
Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the routine analysis of bulk crystalline material. units.it The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com PXRD is crucial for:
Identifying the crystalline form of a bulk sample.
Detecting the presence of different polymorphs (different crystal structures of the same compound).
Assessing the crystallinity and purity of a sample.
While a specific crystal structure for this compound is not publicly documented, analysis of derivatives like 4-chloro-3-nitrobenzamide (B92726) reveals common structural motifs. In the structure of the amide, molecules are linked by hydrogen bonds, and the benzene rings engage in π–π stacking interactions, which contribute to the stability of the crystal lattice. researchgate.net A similar arrangement, dominated by the robust carboxylic acid dimer formation, would be anticipated for this compound.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is anticipated to be a dense arrangement, stabilized by a network of intermolecular interactions. The primary and most influential of these is the hydrogen bonding facilitated by the carboxylic acid moiety. It is a common and well-documented observation in the crystal structures of benzoic acid derivatives that the carboxylic acid groups form centrosymmetric dimers through strong O—H···O hydrogen bonds. This interaction creates a robust R²₂(8) graph-set motif, which is a highly stable and frequently observed supramolecular synthon.
C—H···O Hydrogen Bonds: The aromatic C-H groups and the methyl C-H groups of the methoxy moiety can act as weak hydrogen bond donors. The oxygen atoms of the nitro group, the methoxy group, and the carbonyl oxygen of the carboxylic acid are all potential hydrogen bond acceptors. These C—H···O interactions, while weaker than conventional hydrogen bonds, are numerous and collectively play a crucial role in stabilizing the crystal packing.
Halogen Bonding: The chlorine atom on the aromatic ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the oxygen atoms of the nitro or carbonyl groups of neighboring molecules. This type of interaction, denoted as C—Cl···O, is a directional and specific interaction that can influence the orientation of molecules within the crystal lattice.
π–π Stacking Interactions: The planar aromatic rings of this compound are expected to participate in π–π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings and are a significant cohesive force in the crystals of many aromatic compounds. The substitution pattern on the benzene ring will influence the geometry of this stacking, which can range from parallel-displaced to T-shaped arrangements.
The interplay of these various intermolecular forces will ultimately determine the specific crystal system, space group, and unit cell parameters of this compound. While the precise details of the crystal packing remain to be elucidated by experimental X-ray diffraction studies, the principles of supramolecular chemistry and the known crystal structures of analogous compounds provide a strong basis for understanding the key interactions at play.
To illustrate the types of interactions that are likely to be present, the following table summarizes the key intermolecular forces observed in the crystal structures of some closely related compounds.
| Compound Name | Key Intermolecular Interactions Observed |
| 4-Chloro-3-nitrobenzamide | N—H···O and C—H···O hydrogen bonds, π–π stacking |
| 2-Chloro-4-nitrobenzoic acid | O—H···N hydrogen bonds (in co-crystals), π–π stacking |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | O—H···O hydrogen bonds forming centrosymmetric dimers |
This comparative analysis underscores the importance of a multi-faceted approach to understanding the solid-state structure of this compound, where a combination of strong and weak intermolecular forces work in concert to define the crystalline architecture.
Theoretical and Computational Chemistry Studies on 4 Chloro 3 Methoxy 5 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, and to derive various electronic properties.
For substituted benzoic acids, the B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for accurate predictions of geometry and vibrational frequencies. scirp.org The presence of chloro, methoxy (B1213986), and nitro groups on the benzoic acid ring introduces electronic and steric effects that influence the bond lengths and angles of the benzene (B151609) ring, which can be precisely quantified through DFT. orientjchem.org For instance, the regular hexagonal geometry of the benzene ring is expected to be slightly distorted due to the different electronic nature of the substituents. orientjchem.org
Interactive Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid (Data based on a similar molecule, 3-methoxy-2,4,5-trifluorobenzoic acid). researchgate.net
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-Cl | ~1.74 |
| Bond Length | C-O (methoxy) | ~1.36 |
| Bond Length | C-N (nitro) | ~1.48 |
| Bond Length | C=O (carboxyl) | ~1.21 |
| Bond Length | C-O (carboxyl) | ~1.35 |
| Bond Angle | O-N-O (nitro) | ~124 |
| Bond Angle | C-C-C (ring) | 117 - 123 |
| Bond Angle | C-C-Cl | ~120 |
Note: The values presented are illustrative and based on calculations for structurally related molecules. Specific values for 4-Chloro-3-methoxy-5-nitrobenzoic acid would require a dedicated DFT study.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. scirp.org By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. scirp.org These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and the use of a finite basis set. scirp.org Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. researchgate.net
Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the carboxylic acid group, symmetric and asymmetric stretching of the NO2 group, and various bending and torsional modes of the molecule. scirp.orgresearchgate.net The theoretical spectra can aid in the assignment of bands in experimentally recorded FTIR and FT-Raman spectra. scirp.org
Interactive Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Substituted Nitrobenzoic Acid (Data conceptualized from studies on similar molecules). scirp.org
| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |
| ~3100 | ν(C-H) | Aromatic C-H stretch |
| ~2950 | ν(C-H) | Methoxy C-H stretch |
| ~1720 | ν(C=O) | Carboxylic acid C=O stretch |
| ~1530 | νas(NO₂) | Asymmetric NO₂ stretch |
| ~1450 | δ(C-H) | Methoxy C-H bend |
| ~1350 | νs(NO₂) | Symmetric NO₂ stretch |
| ~1280 | ν(C-O) | Carboxylic acid C-O stretch |
| ~1100 | ν(C-O-C) | Methoxy C-O-C stretch |
| ~750 | ν(C-Cl) | C-Cl stretch |
Note: These are representative values. The exact frequencies for this compound would need to be determined by specific calculations.
Substituted benzoic acids can exist in different conformations, particularly related to the orientation of the carboxylic acid and methoxy groups. DFT calculations can be used to explore the potential energy surface of the molecule by systematically rotating specific dihedral angles. scirp.org This allows for the identification of stable conformers (local energy minima) and the determination of the energy barriers for rotation between them. researchgate.net
For this compound, key dihedral angles would include the C-C-C=O of the carboxyl group and the C-C-O-C of the methoxy group. By performing geometry optimization starting from different initial orientations, the lowest energy (most stable) conformer can be identified. scirp.org The relative energies of other conformers provide insight into their population at a given temperature.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the influence of the surrounding environment, such as a solvent. nih.govnih.gov
For this compound, MD simulations can reveal how the molecule samples different conformations in the gas phase versus in a solvent like water or an organic solvent. nih.gov Intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules, can significantly influence the preferred conformations and the flexibility of the molecule. nih.gov These simulations can provide a more realistic picture of the molecule's behavior in solution compared to static, in-vacuo DFT calculations. Ab initio MD (AIMD), which uses quantum mechanical calculations to determine the forces at each time step, can be particularly useful for accurately capturing these effects. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are statistical tools that aim to predict the properties of chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors and an experimental property of interest.
QSPR modeling can be employed to predict the reactivity of molecules. researchgate.net For a compound like this compound, QSPR could potentially be used to predict its susceptibility to certain reactions, such as nucleophilic aromatic substitution. Descriptors used in such models often include electronic parameters like atomic charges, HOMO/LUMO energies, and electrostatic potential, which can be calculated using DFT. researchgate.net
By developing a QSPR model based on a training set of similar molecules with known reaction rates, it is possible to predict the kinetic parameters for the target molecule. This approach can be a valuable tool for screening potential reaction pathways and understanding the factors that govern the reactivity of substituted nitroaromatic compounds. mdpi.com
Predicting physicochemical properties like solubility is crucial in many chemical applications. The Abraham solvation parameter model is a well-established linear free-energy relationship used for this purpose. This model describes the partitioning of a solute between two phases and can be used to correlate and predict solubilities in various organic solvents.
The model takes the form of: log(CS/CW) = c + eE + sS + aA + bB + vV
where CS and CW are the molar solubilities of the solute in the organic solvent and water, respectively. The solute is characterized by five descriptors:
E : Excess molar refraction
S : Dipolarity/polarizability
V : McGowan characteristic volume
The solvent is described by the corresponding coefficients (c, e, s, a, b, v). For a closely related compound, 4-chloro-3-nitrobenzoic acid, the Abraham model has been successfully applied to describe its experimental solubility data with a high degree of accuracy. The solute descriptors for this related compound were calculated, providing a quantitative measure of its interaction capabilities. This demonstrates the utility of such models for predicting the solubility behavior of this compound in a wide range of solvents.
Prediction of Optical and Nonlinear Optical Properties
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the predicted optical and nonlinear optical properties of this compound were found.
Therefore, detailed research findings, including data on parameters such as absorption wavelengths, oscillator strengths, dipole moments, polarizability, and first-order hyperpolarizability, are not available for this specific compound. The methodologies typically employed for such predictions involve quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These computational methods allow for the investigation of the electronic structure and its response to an external electric field, which forms the basis for predicting linear and nonlinear optical phenomena.
While computational studies on the optical properties of structurally related nitrobenzoic acids and other substituted benzoic acid derivatives exist, the explicit instructions to focus solely on this compound preclude the inclusion of such data. The unique combination and positioning of the chloro, methoxy, and nitro substituents on the benzoic acid core would yield distinct electronic and optical characteristics that cannot be accurately extrapolated from other molecules.
Consequently, without dedicated computational studies on this compound, the generation of data tables and a detailed discussion of its specific predicted optical and nonlinear optical properties is not possible at this time.
Applications in Advanced Materials Science and Supramolecular Chemistry
Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While the direct utilization of 4-Chloro-3-methoxy-5-nitrobenzoic acid as a primary organic linker in the synthesis of widely recognized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is not extensively documented in prominent literature, its structural motifs are analogous to those found in commonly employed building blocks. The presence of a carboxylic acid group is a key feature for coordination to metal centers in MOFs. Similarly, the aromatic ring with its functional groups could, in principle, be modified for use in the reticular synthesis of COFs.
The principles of MOF and COF design often rely on the geometric and chemical properties of the organic linkers. For instance, related compounds such as terephthalic acid and trimesic acid are foundational in the construction of numerous porous frameworks. The specific substitution pattern of this compound could potentially lead to frameworks with tailored pore environments and functionalities. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating methoxy (B1213986) group, could influence the electronic properties of the resulting framework, making it a candidate for applications in catalysis or gas separation. However, specific research detailing the synthesis and characterization of MOFs or COFs using this particular benzoic acid derivative remains to be broadly reported.
Precursor in Liquid Crystal Synthesis and Mesomorphic Compound Development
The field of liquid crystals heavily relies on the design of molecules with specific shapes and intermolecular interactions that favor the formation of mesophases. Benzoic acid derivatives are common precursors in the synthesis of calamitic (rod-shaped) and discotic (disk-shaped) liquid crystals. A related compound, 4-chloro-3-nitrobenzoic acid, has been utilized in the synthesis of unsymmetrical achiral four-ring bent-core compounds, which are known to exhibit unique liquid crystalline behaviors. rsc.org
The synthesis typically involves the esterification of the benzoic acid with a phenolic core, followed by further reactions to build the final mesomorphic structure. The presence and position of substituents on the aromatic ring are critical in determining the melting point, clearing point, and the type of liquid crystalline phase exhibited. The methoxy and nitro groups in this compound would significantly influence the molecule's polarity, polarizability, and geometric shape, all of which are crucial factors in the formation of liquid crystalline phases. While direct examples of liquid crystals synthesized from this compound are not prevalent in the literature, its structural similarity to known precursors suggests its potential as a valuable component in the design of new mesomorphic materials.
Role in Crystal Engineering and Controlled Self-Assembly
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions. Carboxylic acids are particularly important in this field due to their ability to form robust and predictable hydrogen-bonding synthons, such as the carboxylic acid dimer. The specific functional groups on this compound offer a variety of potential intermolecular interactions, including hydrogen bonding (O–H···O), halogen bonding (C–Cl···O/N), and π–π stacking interactions.
Development of Optically Active Materials and Nonlinear Optical (NLO) Properties
Materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A key requirement for second-order NLO activity is a non-centrosymmetric arrangement of molecules with a large molecular hyperpolarizability (β). This is often achieved by incorporating electron donor and acceptor groups connected by a π-conjugated system.
The structure of this compound contains both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups attached to a benzene (B151609) ring. This "push-pull" configuration is a common strategy for designing NLO chromophores. For instance, azo dyes based on a 4-chlorothiazole (B1590448) moiety functionalized with strong acceptor and donor groups have been shown to exhibit high NLO responses. researchgate.net While the NLO properties of this compound itself have not been extensively reported, its electronic structure makes it a potential building block for the synthesis of larger, more complex NLO-active molecules. By incorporating this benzoic acid derivative into a larger conjugated system or by forming non-centrosymmetric crystalline materials, it may be possible to develop new materials with significant NLO properties.
Applications in Polymer Chemistry
Benzoic acid derivatives can be incorporated into polymers in several ways. They can be used as monomers in the synthesis of polyesters and polyamides, or they can be attached as pendant groups to a polymer backbone, thereby modifying the polymer's properties. The functional groups on this compound provide multiple handles for polymerization or polymer modification.
Catalytic Aspects and Mechanistic Pathways Involving 4 Chloro 3 Methoxy 5 Nitrobenzoic Acid
Use as a Ligand in Metal-Catalyzed Reactions
There is currently no available scientific literature detailing the use of 4-chloro-3-methoxy-5-nitrobenzoic acid as a ligand in metal-catalyzed reactions. The potential for the carboxylate group to coordinate with metal centers, a common feature for carboxylic acids, has not been specifically explored or reported for this compound in the context of catalysis. Research on metal-organic frameworks (MOFs) has utilized other substituted nitrobenzoic acids as ligands for the construction of novel materials, but this compound is not mentioned among them.
Participation in Organocatalytic Systems
An examination of the available literature indicates that this compound has not been reported as a participant in organocatalytic systems. While the acidic nature of the carboxylic acid group and the electronic properties influenced by the chloro, methoxy (B1213986), and nitro substituents could theoretically allow it to function as a Brønsted acid catalyst or interact with substrates through hydrogen bonding, no studies have been published to support or investigate this potential.
Mechanistic Elucidation of Reactions Catalyzed by or Involving the Compound
Consistent with the absence of its reported use in catalytic applications, there are no mechanistic studies elucidating reactions catalyzed by or directly involving this compound. The broader field of physical organic chemistry has investigated the electronic effects of substituents on the reactivity of benzoic acid derivatives, but specific mechanistic pathways in which this compound plays a central catalytic role have not been a subject of published research.
Future Research Directions and Concluding Remarks
Emerging Synthetic Strategies
The synthesis of polysubstituted benzene (B151609) rings like 4-Chloro-3-methoxy-5-nitrobenzoic acid traditionally relies on classical electrophilic aromatic substitution reactions. A common foundational approach involves the nitration of a precursor such as 4-chloro-3-methoxybenzoic acid. However, future research is pivoting towards more sophisticated and efficient synthetic methodologies.
Emerging strategies focus on improving selectivity, reducing reaction times, and increasing yields. One area of exploration is the use of advanced catalytic systems. Transition-metal catalysis, for instance, could offer novel pathways for the precise installation of functional groups, potentially bypassing harsh nitrating conditions that can lead to side products. ijnc.ir Methodologies such as C-H activation could enable direct functionalization of the aromatic ring, providing a more atom-economical route compared to traditional methods that require pre-functionalized starting materials.
Furthermore, flow chemistry and microreactor technology are being investigated as powerful tools for organic synthesis. ijnc.ir These techniques allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, which is particularly advantageous for energetic processes like nitration. This control can lead to cleaner reactions, higher safety profiles, and easier scalability.
Table 1: Comparison of Synthetic Approaches
| Strategy | Description | Potential Advantages |
|---|---|---|
| Traditional Nitration | Use of nitric acid and sulfuric acid on a substituted benzoic acid precursor. | Well-established and straightforward. |
| Advanced Catalysis | Employment of transition-metal catalysts for targeted functional group installation. | Higher selectivity, milder reaction conditions, potential for novel reaction pathways. ijnc.ir |
| C-H Activation | Direct functionalization of C-H bonds on the aromatic ring. | High atom economy, reduced number of synthetic steps. |
| Flow Chemistry | Performing reactions in a continuous stream within a microreactor. | Enhanced safety, precise control over reaction conditions, improved scalability. ijnc.ir |
Exploration of Novel Derivatives for Advanced Material Applications
The unique substitution pattern of this compound, featuring electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, makes it an interesting scaffold for the development of advanced materials. Research is increasingly focused on synthesizing novel derivatives for applications in materials science, particularly in opto-electronics and liquid crystals.
Derivatives can be synthesized by modifying the carboxylic acid group, for example, through esterification or amidation, to link the core molecule to other functional units or polymer backbones. The resulting compounds could possess unique electronic and photophysical properties. For instance, the inherent asymmetry and polarity of the molecule are desirable features for nonlinear optical (NLO) materials. A related compound, 4-chloro-3,5-dinitrobenzoic acid, has been shown through theoretical calculations to have a first-order hyperpolarizability 16 times greater than that of urea, a standard NLO material, suggesting potential for opto-electronic applications. researchgate.net
Another promising avenue is the incorporation of this acid or its derivatives into the structure of bent-core (or "banana") liquid crystals. The specific geometry and dipole moments of the molecule can influence the mesomorphic properties of these materials, which are of interest for their unique ferroelectric and piezoelectric behaviors. For example, derivatives of the related 4-chloro-3-nitrobenzoic acid have been used to construct unsymmetrical four-ring bent-core compounds. rsc.org
Advanced Computational Predictions and Experimental Verification
Modern chemical research heavily relies on the synergy between computational modeling and experimental validation. For this compound and its derivatives, computational chemistry offers a powerful tool to predict molecular properties and guide experimental work.
Density Functional Theory (DFT) is a key computational method used to investigate the electronic structure, molecular geometry, and vibrational frequencies of such molecules. researchgate.net These calculations can predict key parameters that are crucial for understanding the material's potential applications.
Key computational predictions include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and electronic properties. A smaller gap often correlates with higher reactivity and potential for use in electronic materials. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This is vital for predicting intermolecular interactions, such as hydrogen bonding, which dictates crystal packing and material properties.
Nonlinear Optical (NLO) Properties: Calculations can predict the hyperpolarizability of a molecule, which is a measure of its NLO activity. This allows for the in-silico screening of derivatives for potential use in opto-electronic devices. researchgate.net
These theoretical predictions require experimental verification. Techniques such as X-ray crystallography can determine the precise three-dimensional structure of the molecule in the solid state, which can be compared with the optimized geometry from DFT calculations. researchgate.net Spectroscopic methods like FT-IR and FT-Raman are used to measure the vibrational frequencies, which can be correlated with the computed vibrational spectra. researchgate.net
Potential for Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact. mdpi.com The synthesis and application of this compound and its derivatives present several opportunities for implementing greener practices.
In synthesis, a key focus is on reducing the use of hazardous reagents and solvents. nih.gov Traditional nitration, for example, uses large quantities of strong acids. Future research could explore solid acid catalysts or milder nitrating agents to reduce waste and improve safety. The use of greener solvents, such as ionic liquids or supercritical fluids, or even performing reactions under solvent-free conditions (mechanochemistry), are promising alternatives to conventional volatile organic solvents. ijnc.irmdpi.com
Another green chemistry principle is maximizing atom economy. ijnc.ir Synthetic routes like C-H activation are inherently more atom-economical than multi-step classical syntheses that involve protecting groups and generate significant waste.
Furthermore, the development of biodegradable derivatives is an important consideration for material applications. By designing molecules that can be broken down by natural processes, the long-term environmental persistence of these materials can be mitigated. Photocatalysis is also emerging as a sustainable technology that could be applied either in the synthesis of derivatives or in the degradation of the compound, reducing its environmental footprint. nih.gov
Table 2: Green Chemistry Principles and Their Application
| Green Chemistry Principle | Potential Application to this compound |
|---|---|
| Waste Prevention | Optimizing reactions to maximize yield and minimize byproducts; using catalytic instead of stoichiometric reagents. |
| Atom Economy | Designing synthetic routes, such as C-H activation, that incorporate a maximum of the starting materials into the final product. ijnc.ir |
| Less Hazardous Chemical Syntheses | Replacing harsh reagents like concentrated sulfuric and nitric acids with milder, more selective alternatives. |
| Safer Solvents and Auxiliaries | Using water, supercritical CO2, or biodegradable solvents instead of volatile organic compounds. Exploring solvent-free reaction conditions. mdpi.com |
| Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |
Q & A
Basic: What are the established synthetic routes for 4-chloro-3-methoxy-5-nitrobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via sequential functionalization of benzoic acid derivatives. A common route involves:
Nitration : Starting with 4-chloro-3-methoxybenzoic acid, nitration is performed using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The nitro group preferentially substitutes at the 5-position due to steric and electronic directing effects of the methoxy and chloro groups .
Purification : Recrystallization from ethanol/water mixtures improves purity.
Critical Factors : Temperature control during nitration is crucial to avoid over-nitration or decomposition. Lower yields (<60%) are often reported due to competing oxidation of the methoxy group .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the nitro group deshields adjacent protons, appearing as a singlet near δ 8.2 ppm .
- IR Spectroscopy : Stretching vibrations for -NO₂ (~1520 cm⁻¹), -COOH (~1700 cm⁻¹), and -OCH₃ (~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M-H]⁻ at m/z 244.99 for C₈H₅ClNO₅) .
- Elemental Analysis : Confirms C, H, N, and Cl percentages within ±0.3% of theoretical values .
Advanced: How can competing reactivities of nitro and chloro groups be managed during functionalization?
Methodological Answer:
The nitro group’s electron-withdrawing nature deactivates the ring, making chloro substitution challenging. Strategies include:
- Protecting Groups : Temporarily convert the -COOH group to a methyl ester to reduce acidity and direct electrophilic substitution .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the chloro position without affecting nitro functionality .
- Selective Reduction : Partially reduce nitro to amino under controlled H₂/Pd-C conditions for further derivatization .
Advanced: How should researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
Discrepancies often arise from:
- Starting Material Purity : Impurities in 4-chloro-3-methoxybenzoic acid (e.g., residual solvents) can reduce nitration efficiency. Use HPLC-purity (>98%) precursors .
- Reaction Scale : Small-scale reactions (<1g) may report higher yields due to easier heat dissipation. Pilot-scale optimization (e.g., flow chemistry) improves reproducibility .
- Byproduct Analysis : TLC or GC-MS monitoring identifies side products (e.g., di-nitrated derivatives), guiding solvent or catalyst adjustments .
Advanced: What methodologies are recommended for evaluating its potential biological activity?
Methodological Answer:
For antimicrobial or anticancer studies:
In Vitro Assays :
- MIC Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like doxorubicin .
Mechanistic Studies :
- Molecular Docking : Model interactions with target enzymes (e.g., DHFR for antimicrobial activity) using AutoDock Vina .
- ROS Detection : Measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) to assess oxidative stress pathways .
Advanced: How can retrosynthetic planning tools improve synthesis design for derivatives?
Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) enable:
- Route Prediction : Input target structure to generate feasible pathways, prioritizing steps with >70% literature-reported yields .
- Side Reaction Alerts : Flag potential side products (e.g., methoxy group oxidation) and suggest protective strategies .
- Green Chemistry Metrics : Compare routes using E-factor or atom economy to minimize waste .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Avoid inhalation of nitro-containing compound dust .
- Ventilation : Conduct reactions in a fume hood; nitro groups may release NOₓ gases under heat .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste under EPA guidelines .
Advanced: How should stability and degradation be assessed during long-term storage?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor via HPLC for degradation peaks (e.g., hydrolysis of nitro to amino groups) .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials at -20°C .
- Moisture Control : Use desiccants (silica gel) to prevent carboxylic acid dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
